molecular formula C13H17NO3S B12606080 1-(2-Phenylethenesulfonyl)piperidin-4-ol CAS No. 647014-02-6

1-(2-Phenylethenesulfonyl)piperidin-4-ol

Cat. No.: B12606080
CAS No.: 647014-02-6
M. Wt: 267.35 g/mol
InChI Key: OMTFZEFQVGHGEA-UHFFFAOYSA-N
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Description

1-(2-Phenylethenesulfonyl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylethenesulfonyl)piperidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of piperidin-4-ol with phenylethenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethenesulfonyl)piperidin-4-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: LiAlH4 in ether.

    Substitution: TsCl in pyridine.

Major Products

Scientific Research Applications

1-(2-Phenylethenesulfonyl)piperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Phenylethenesulfonyl)piperidin-4-ol, particularly as a CCR5 antagonist, involves binding to the CCR5 receptor on the surface of cells. This binding prevents the interaction of the receptor with its natural ligand, thereby inhibiting the entry of HIV into the cells. The compound’s structure allows it to form strong interactions with the receptor, blocking the viral entry pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Phenylethenesulfonyl)piperidin-4-ol is unique due to the presence of both a hydroxyl group and a sulfonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for drug development .

Properties

CAS No.

647014-02-6

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

1-(2-phenylethenylsulfonyl)piperidin-4-ol

InChI

InChI=1S/C13H17NO3S/c15-13-6-9-14(10-7-13)18(16,17)11-8-12-4-2-1-3-5-12/h1-5,8,11,13,15H,6-7,9-10H2

InChI Key

OMTFZEFQVGHGEA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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